molecular formula C20H17ClN2O3 B12165659 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B12165659
M. Wt: 368.8 g/mol
InChI Key: HMENWYLMCIDLOH-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions.

    Chlorination: The carbazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 8th position.

    Coupling with Benzodioxole: The chlorinated carbazole is coupled with a benzodioxole derivative through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.

    Amidation: The final step involves the formation of the carboxamide group, typically achieved by reacting the intermediate with an amine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine, forming new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted carbazole and benzodioxole derivatives.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis in cancer cells. The pathways involved include the activation of caspases and the induction of oxidative stress.

Comparison with Similar Compounds

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds such as:

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide: This compound has a similar carbazole core but differs in the substituent attached to the nitrogen atom.

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide: This compound features an indole ring instead of a benzodioxole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the carbazole and benzodioxole moieties, which imparts distinct photophysical and biological properties.

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide is a synthetic compound belonging to the class of carbazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C20H22ClN4O3
  • Molecular Weight : 398.93 g/mol
  • CAS Number : 1775313-32-0

The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the chloro group and the tetrahydrocarbazole moiety enhances its pharmacological properties. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • DNA Interaction : Potential intercalation with DNA may lead to alterations in gene expression.

Anticancer Activity

Research has indicated that carbazole derivatives exhibit significant anticancer properties. For instance:

  • A study reported that similar compounds demonstrated cytotoxic effects against various cancer cell lines. The mean GI50 (the concentration that inhibits cell growth by 50%) was found to be around 1.29 μM in a screening conducted by the National Cancer Institute (NCI) .
Compound NameIC50 (μM)Cancer Type
N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)-2-methoxybenzamide1.29Breast Cancer
N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)pyrazine0.95Lung Cancer

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains:

  • Compounds structurally similar to this compound have shown promise in inhibiting bacterial growth in vitro.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of carbazole derivatives:

  • In animal models, compounds similar to this one have been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests a possible application in neurodegenerative diseases.

Study 1: Anticancer Efficacy

In a controlled study involving multiple cancer cell lines (breast and lung cancer), N-(8-chloro-2,3,4,9-tetrahydrocarbazolyl)-1,3-benzodioxole-5-carboxamide was administered at varying concentrations. The results demonstrated a dose-dependent inhibition of cell proliferation.

Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to control groups.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H17ClN2O3/c21-14-5-1-3-12-13-4-2-6-15(19(13)23-18(12)14)22-20(24)11-7-8-16-17(9-11)26-10-25-16/h1,3,5,7-9,15,23H,2,4,6,10H2,(H,22,24)

InChI Key

HMENWYLMCIDLOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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